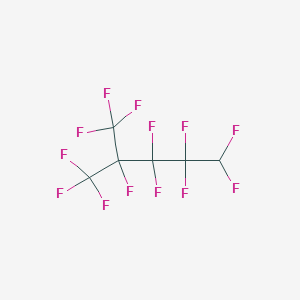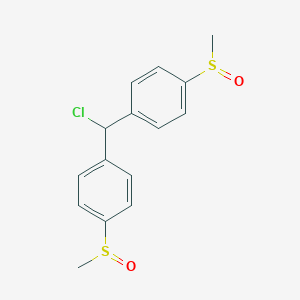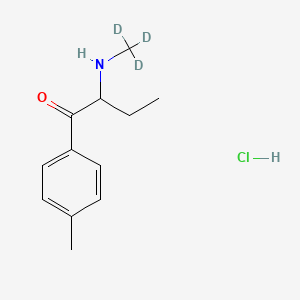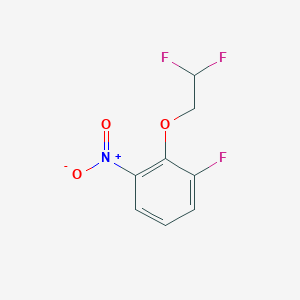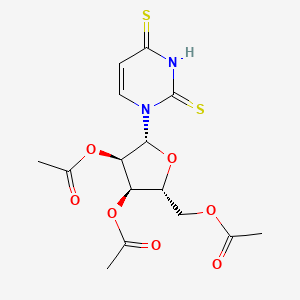
2,4-Dithiouridine 2',3',5'-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dithiouridine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C15H18N2O7S2 and a molecular weight of 402.44 g/mol . It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of two sulfur atoms at positions 2 and 4 of the uridine ring, and three acetyl groups attached to the ribose moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The acetylation of the hydroxyl groups is achieved using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,4-Dithiouridine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dithiouridine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent nucleoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4-Dithiouridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dithiouridine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its potential role in RNA modification and its effects on RNA stability and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,4-Dithiouridine 2’,3’,5’-Triacetate involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. The sulfur atoms at positions 2 and 4 can form unique interactions with other molecules, potentially altering the RNA’s structure and function. The acetyl groups can also influence the compound’s solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dithiouridine: The parent nucleoside without the acetyl groups.
Uridine Triacetate: A similar compound with oxygen atoms instead of sulfur at positions 2 and 4.
Thymidine: Another nucleoside with a similar structure but different functional groups.
Uniqueness
2,4-Dithiouridine 2’,3’,5’-Triacetate is unique due to the presence of sulfur atoms at positions 2 and 4, which can form distinct interactions and potentially offer unique biological activities. The acetyl groups also enhance its solubility and stability, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H18N2O7S2 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2,4-bis(sulfanylidene)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O7S2/c1-7(18)21-6-10-12(22-8(2)19)13(23-9(3)20)14(24-10)17-5-4-11(25)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,25,26)/t10-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
DRDTVUODSVVIRY-FMKGYKFTSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


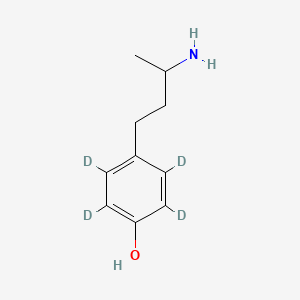
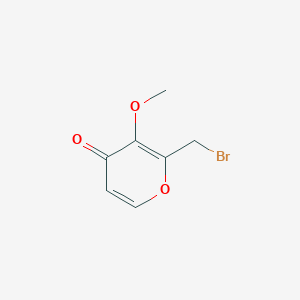
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
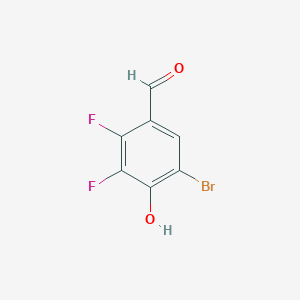
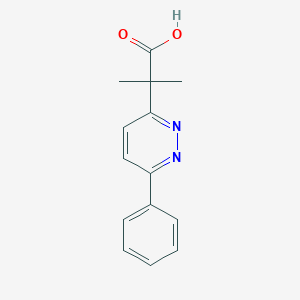
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
